prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound ID: 4428-0440) is a tetrahydropyrimidine derivative featuring a pyrazole moiety substituted with 4-ethoxyphenyl and phenyl groups. Key properties include:
- Molecular Formula: C₂₆H₂₆N₄O₄
- Molecular Weight: 458.52 g/mol
- logP: 3.5565 (moderate lipophilicity)
- Polar Surface Area: 78.496 Ų (indicative of moderate solubility)
- Stereochemistry: Racemic mixture .
The compound’s structure combines a tetrahydropyrimidinone core with a propenyl ester at position 5 and a 3-(4-ethoxyphenyl)-1-phenylpyrazole substituent at position 2.
Properties
Molecular Formula |
C26H26N4O4 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
prop-2-enyl 4-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C26H26N4O4/c1-4-15-34-25(31)22-17(3)27-26(32)28-24(22)21-16-30(19-9-7-6-8-10-19)29-23(21)18-11-13-20(14-12-18)33-5-2/h4,6-14,16,24H,1,5,15H2,2-3H3,(H2,27,28,32) |
InChI Key |
RIUCZSRTJOGCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OCC=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where 4-ethoxybenzaldehyde and 4-fluorobenzaldehyde are used as starting materials . The reaction is carried out in the presence of a base such as sodium hydroxide in ethanol, followed by cyclization and esterification steps to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to prop-2-en-1-yl derivatives exhibit significant anticancer properties. For instance, derivatives containing pyrazole and tetrahydropyrimidine moieties have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research has demonstrated that similar compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. In silico studies have shown promising results regarding the compound's ability to bind effectively to these enzymes, indicating its potential as an anti-inflammatory agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of prop-2-en-1-yl derivatives to various biological targets. These studies suggest that the compound may interact favorably with specific receptors involved in inflammation and cancer pathways. Such computational analyses provide a foundation for further experimental validation .
Synthesis of Derivatives
The synthesis of prop-2-en-1-yl derivatives has been explored extensively in the literature. Various synthetic routes have been developed, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, modifications on the ethoxyphenyl group can lead to variations in solubility and bioavailability, which are crucial for therapeutic efficacy .
In Vivo Studies
In vivo studies using animal models have shown that compounds related to prop-2-en-1-yl derivatives can significantly reduce tumor size and inflammation markers compared to control groups. These studies highlight the therapeutic potential of these compounds in treating diseases characterized by uncontrolled cell growth and inflammation .
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the STAT3 pathway, which is involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences :
- Chlorine atom at pyrazole position 5 and methyl group at position 3.
- Ethyl ester instead of propenyl ester.
- Ethyl ester reduces steric bulk compared to propenyl, possibly affecting binding pocket interactions .
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences :
- 4-Fluorophenyl substituent instead of 4-ethoxyphenyl.
- Lower logP (~3.2) due to reduced hydrophobicity of fluorine vs. ethoxy group .
Modifications to the Tetrahydropyrimidinone Core
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences :
- Thioxo (C=S) group replaces oxo (C=O) at position 2.
- Diphenylpyrazole substituent.
- Impact: Thioxo group increases hydrogen-bond acceptor capacity and alters electronic distribution.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences :
- Thiazolo[3,2-a]pyrimidine fused ring system.
- Dichlorophenyl substituent and exocyclic double bond.
- Impact :
Ester Group Variations
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
- Key Differences :
- 2-Methylprop-1-enyl group instead of propenyl ester.
- Similar logP (~3.5) but altered pharmacokinetics due to structural rigidity .
Physicochemical and Pharmacological Implications
Physicochemical Properties
| Compound | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Notable Substituents |
|---|---|---|---|---|
| Target Compound | 3.55 | 458.52 | 78.50 | 4-Ethoxyphenyl, propenyl ester |
| Ethyl 4-(5-chloro-3-methyl-...) | ~3.8 | 374.82 | 75.20 | 5-Chloro, 3-methylpyrazole |
| Ethyl 4-[3-(4-fluorophenyl)-...] | ~3.2 | 437.45 | 77.80 | 4-Fluorophenyl |
| Ethyl 4-(1,3-diphenyl-...) (thioxo) | ~4.0 | 422.52 | 85.30 | Thioxo, diphenylpyrazole |
Pharmacological Potential
- Antimicrobial Activity : Thioxo analogs (e.g., ) show enhanced activity against Gram-positive bacteria due to improved membrane interaction .
- Anticancer Potential: Dichlorophenyl derivatives () exhibit higher cytotoxicity in vitro, likely due to increased lipophilicity and DNA intercalation .
- Metabolic Stability : Fluorophenyl analogs () demonstrate prolonged half-lives in hepatic microsomal assays, attributed to fluorine’s resistance to oxidative metabolism .
Biological Activity
The compound prop-2-en-1-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
IUPAC Name
The IUPAC name for the compound is:
Molecular Formula
The molecular formula is .
Structural Features
The compound features a pyrazole ring , which is known for its diverse biological activities. The presence of the tetrahydropyrimidine moiety contributes to its structural complexity and potential pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity . Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
These compounds have been found to target key pathways involved in cancer progression, such as inhibiting topoisomerase II and EGFR signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent . Studies indicate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Targeting Cancer Cells
The anticancer mechanism primarily involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation by affecting cell cycle regulation and promoting programmed cell death .
Antimicrobial Mechanism
The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and interference with essential metabolic processes within microbial cells .
Study 1: Anticancer Activity Evaluation
A study conducted on a series of pyrazole derivatives including our compound revealed that it exhibited a significant reduction in tumor size in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .
Study 2: Anti-inflammatory Assessment
In a controlled experiment assessing anti-inflammatory effects, the compound was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Data Summary
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this tetrahydropyrimidine derivative?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving an aldehyde (e.g., 4-ethoxyphenyl-substituted aldehyde), a β-keto ester (e.g., prop-2-en-1-yl acetoacetate), and a urea/thiourea derivative. Catalysts such as HCl or Lewis acids (e.g., Yb(OTf)₃) are often used to enhance yield and regioselectivity . Solvent choice (e.g., ethanol or acetonitrile) and temperature (80–100°C) are critical for optimizing reaction efficiency. Post-synthesis purification typically involves column chromatography or recrystallization .
Q. What spectroscopic and crystallographic techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry, particularly for distinguishing pyrazole and pyrimidine ring protons .
- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding networks. For example, similar tetrahydropyrimidine derivatives exhibit chair conformations in the pyrimidine ring and intermolecular C–H···O interactions stabilizing the crystal lattice .
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and enamine (N–H, ~3200 cm⁻¹) functional groups .
Q. How can researchers assess preliminary biological activity for this compound?
Initial screening involves in vitro assays:
- Antimicrobial Activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are mandatory .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
Use the SHELXL package for refinement, leveraging features like TWIN/BASF commands for twinned crystals and ISOR/DFIX constraints to address disordered moieties. Validate hydrogen-bonding networks using PLATON or Mercury software. For example, SHELXL’s robust handling of high-resolution data ensures accurate anisotropic displacement parameters for heteroatoms .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrimidine derivatives?
- Substituent Variation : Systematically modify the pyrazole’s 4-ethoxyphenyl group (e.g., replace with halogen or nitro groups) and assess changes in bioactivity .
- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., bacterial DNA gyrase or tubulin) .
- Comparative Bioassays : Test derivatives against structurally related compounds (e.g., ethyl 6-methyl-2-oxo-tetrahydropyrimidine analogs) to correlate substituent effects with potency .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Catalyst Screening : Replace traditional HCl with CeCl₃·7H₂O to reduce ester hydrolysis side reactions .
- Solvent Optimization : Use ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity and yield .
- Real-Time Monitoring : Employ HPLC-MS to track intermediate formation and adjust reaction kinetics .
Q. What mechanistic insights explain the compound’s antimicrobial activity?
Preliminary studies on related pyrimidinones suggest inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins (PBPs) or disruption of membrane integrity. Follow-up work could include:
- Fluorescence Microscopy : Visualize membrane damage using propidium iodide uptake assays .
- Enzyme Inhibition Assays : Measure activity of dihydrofolate reductase (DHFR) or β-lactamase in the presence of the compound .
Data Contradiction Analysis
Q. How should researchers address variability in biological activity data across studies?
- Standardize Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Control for Solvent Effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid false negatives in cytotoxicity assays .
- Replicate Crystallography : Compare unit cell parameters with Cambridge Structural Database entries to validate structural assignments .
Methodological Tables
Q. Table 1: Key Crystallographic Data for Related Compounds
| Compound ID | Space Group | R Factor | Key Interactions | Reference |
|---|---|---|---|---|
| Ethyl 4-(5-chloro-pyrazol-4-yl) derivative | P 1 21/c1 | R₁ = 0.048 | C8–H8···O1, π-π stacking |
Q. Table 2: Comparative Bioactivity of Pyrimidinones
| Derivative Substituent | IC₅₀ (μM, MCF-7) | MIC (μg/mL, S. aureus) | SAR Insight |
|---|---|---|---|
| 4-Ethoxyphenyl (target) | 12.3 ± 1.5 | 32 | Enhanced lipophilicity improves membrane penetration |
| 4-Nitrophenyl analog | 8.9 ± 0.9 | 64 | Electron-withdrawing groups boost cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
